molecular formula C14H14FN3O B2691539 4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine CAS No. 2034417-58-6

4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine

Katalognummer B2691539
CAS-Nummer: 2034417-58-6
Molekulargewicht: 259.284
InChI-Schlüssel: AFZLRADMUIYIRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine, also known as FPMP, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. FPMP has been extensively studied for its potential applications in the field of cancer research, as well as for its use as a tool compound for studying the role of DHODH in various biological processes.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents and Tubulin Inhibition

The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which share a core structure related to 4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine, demonstrate their application as anticancer agents through a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel for binding, instead inhibiting the binding of vincas to tubulin. This mechanism allows them to overcome resistance associated with multidrug resistance transporter proteins, showing high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).

P2X7 Antagonists for Mood Disorders

Another application involves the discovery and preclinical profiling of a P2X7 antagonist clinical candidate, utilizing a core similar to this compound. This compound demonstrated robust P2X7 receptor occupancy at low doses in rats, with notable solubility and good tolerability in preclinical species, leading to its advancement into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).

Anti-Lung Cancer Activity

Compounds derived from the reaction of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes, yielding derivatives that show significant anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, demonstrate the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Antitubercular Activity

Furthermore, the atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, involving a fluorophenylpyrrolo(spiro[2.3'']oxindole) spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering a promising lead for developing new antitubercular agents (Kumar et al., 2008).

Kinase Inhibition for Cancer Therapy

Additionally, the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines showcases their potential as kinase inhibitors, a class of therapeutic agents crucial for cancer therapy. These novel compounds, including 5-fluoropyrimidine derivatives, have shown activity against various cancer cell lines, indicating their significance in the development of anticancer agents (Wada et al., 2012).

Eigenschaften

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZLRADMUIYIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=C(C=N2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.